molecular formula C28H29O6PS2 B1599774 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate CAS No. 439937-65-2

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

Cat. No. B1599774
M. Wt: 556.6 g/mol
InChI Key: AOKLGVCURZKCAC-UHFFFAOYSA-N
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Description

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate is a zwitterionic, sulfonic acid-functionalized ionic liquid . It has an empirical formula of C28H29O6PS2 and a molecular weight of 556.63 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1=CC=C (C=C1)S (=O) (=O) [O-].C1=CC=C (C=C1) [P+] (CCCS (=O) (=O)O) (C2=CC=CC=C2)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 556.63 . It is a zwitterionic, sulfonic acid-functionalized ionic liquid .

Scientific Research Applications

Catalyst in Organic Synthesis

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate exhibits utility in organic synthesis. For instance, it acts as an effective pre-ligand in aqueous-phase palladium-catalyzed cross-coupling reactions, as demonstrated in the Sonogashira coupling of aryl bromides and the Suzuki coupling of aryl bromides (Brown et al., 2008). Moreover, it serves as an efficient phase transfer catalyst in the ultrasound-assisted oxidative desulfurization of liquid fuel, transforming sulfur compounds into polar sulfones with high conversion rates (Desai et al., 2021).

Environmental Applications

In environmental science, this compound has been used in the removal of hazardous toluene vapor from air. Its adsorption mechanism primarily relies on π–π interaction between toluene and the surface of the ionic liquids, with 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate showing a removal efficiency of up to 99.5% (Faghihi-Zarandi et al., 2018).

Antimicrobial Applications

It has been used as a chemical intermediate for synthesizing quaternary ammonium salts with antimicrobial and antifungal activities. Compounds synthesized using this approach have shown moderate degrees of antimicrobial activity, indicating its potential in creating new antimicrobial agents (Fadda et al., 2016).

Polymer Science

In polymer science, derivatives of this compound have been utilized in the synthesis of polyzwitterions with varying properties. These polymers exhibit pH-responsive behaviors and have potential applications in areas like reverse osmosis plant antiscalants (Ali et al., 2014; Haladu & Ali, 2013), (Haladu & Ali, 2013).

Fuel Cell Technology

This compound's derivatives have been explored in the context of fuel cell technology, particularly in the development of sulfonated polyimide membranes. These membranes exhibit high proton conductivity and low methanol permeability, making them potential candidates for use in direct methanol fuel cells (Yin et al., 2003).

Safety And Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-methylbenzenesulfonate;triphenyl(3-sulfopropyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O3PS.C7H8O3S/c22-26(23,24)18-10-17-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11-16H,10,17-18H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKLGVCURZKCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCS(=O)(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460743
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate

CAS RN

439937-65-2
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Triphenylphosphonio)propane-1-sulfonic acid tosylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Ashouri, H Shirkhanloo, AM Rashidi… - International Journal of …, 2021 - Springer
Human exposure to high levels of benzene in the air leads to toxic effects in human body and so, it is necessary to determine by high sensitivity and precision methodology. A simple …
Number of citations: 13 link.springer.com
A Diaz Rodriguez, C Dalton, L Diorazio… - … Process Research & …, 2020 - ACS Publications
The American Chemical Society (ACS) Green Chemistry Institute (GCI) Pharmaceutical Roundtable (PR) was developed in 2005 to encourage the integration of green chemistry and …
Number of citations: 0 pubs.acs.org
MAK Aljadri - 2013 - search.proquest.com
The thermal cracking of naphtha is a major source of ethylene. It supplies more than half of the demand on ethylene to the industry. Naphtha contains in some cases high concentrations …
Number of citations: 3 search.proquest.com
K Young, J Nei, D Wong, W Li, L Wang - 2019 - osti.gov
A metal hydride battery comprising at least one negative electrode, at least one positive electrode, a casing having said electrodes positioned therein and an electrolyte composition, …
Number of citations: 2 www.osti.gov

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